Deschloroaripiprazole-d8

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H28ClN3O2 |

|---|---|

Peso molecular |

422.0 g/mol |

Nombre IUPAC |

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)/i3D2,4D2,11D2,16D2 |

Clave InChI |

YZWZYPOWFMWSAH-JTESENSTSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=CC=CC=C4Cl |

SMILES canónico |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl |

Origen del producto |

United States |

Deschloroaripiprazole-d8: A Technical Guide for Advanced Bioanalytical Applications

This guide provides an in-depth exploration of Deschloroaripiprazole-d8, a critical tool in modern pharmaceutical analysis. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's structural and physicochemical properties, its role as a stable isotope-labeled internal standard, and its application in robust bioanalytical methodologies. We will delve into the causality behind its use, ensuring a thorough understanding of its importance in generating reliable and reproducible data for pharmacokinetic studies and therapeutic drug monitoring of aripiprazole and its related compounds.

Introduction: The Analytical Imperative for Aripiprazole and its Analogs

Aripiprazole is a widely prescribed second-generation antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to a unique mechanism of action, primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[2] The clinical response to aripiprazole can be influenced by its metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] This metabolic activity leads to the formation of several compounds, including the pharmacologically active metabolite dehydroaripiprazole, which contributes significantly to the overall therapeutic effect.[3][4]

Given the inter-individual variability in drug metabolism, therapeutic drug monitoring and pharmacokinetic studies are essential for optimizing dosage regimens and ensuring patient safety.[5] Furthermore, during the synthesis of the active pharmaceutical ingredient, various related substances, such as Deschloroaripiprazole, can arise as impurities.[6] Accurate quantification of aripiprazole, its metabolites, and potential impurities in complex biological matrices like plasma is therefore paramount. This necessitates the use of highly precise and reliable analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

To achieve the highest level of accuracy and precision in LC-MS/MS-based quantification, stable isotope-labeled internal standards are considered the gold standard.[8][9] Deschloroaripiprazole-d8 serves this exact purpose for the analysis of Deschloroaripiprazole.

Physicochemical Characteristics and Structure

Deschloroaripiprazole-d8 is a deuterated analog of Deschloroaripiprazole, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight while retaining nearly identical physicochemical properties to the unlabeled compound.

| Property | Deschloroaripiprazole | Deschloroaripiprazole-d8 |

| CAS Number | 203395-81-7[6] | Not consistently assigned[10] |

| Molecular Formula | C₂₃H₂₈ClN₃O₂[6] | C₂₃H₂₀D₈ClN₃O₂[10] |

| Molecular Weight | 413.9 g/mol [6] | 421.99 g/mol [10] |

| IUPAC Name | 7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one[6] | 7-[4-[4-(2-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone-d8 |

The structural similarity between the analyte and its deuterated internal standard is fundamental to its function, as it ensures co-elution during chromatography and similar ionization efficiency in the mass spectrometer, thereby effectively compensating for matrix effects and variations during sample processing.[9]

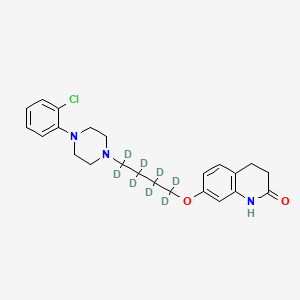

Below is a diagram illustrating the chemical structure of Deschloroaripiprazole-d8.

Caption: Chemical structure of Deschloroaripiprazole-d8.

Synthesis and Isotopic Labeling

The synthesis of deuterated analogs like Deschloroaripiprazole-d8 typically involves a multi-step process designed to introduce deuterium atoms at specific, stable positions within the molecule. While the exact proprietary synthesis method for commercially available Deschloroaripiprazole-d8 may vary, a plausible synthetic route can be inferred from published methods for related deuterated compounds like Aripiprazole-d8.[11]

A common strategy involves the use of a deuterated building block in the early stages of the synthesis. For instance, a deuterated butane derivative, such as 1,4-dibromobutane-d8, can be reacted with a quinolinone precursor.[11] This is followed by the coupling of the resulting intermediate with the appropriate piperazine moiety to yield the final deuterated product.

The following diagram outlines a generalized synthetic workflow.

Caption: Generalized synthetic pathway for Deschloroaripiprazole-d8.

The key is to ensure high isotopic purity (typically ≥98%) to minimize any contribution of the unlabeled analog from the internal standard solution, which could otherwise interfere with the quantification of the analyte.[8]

Application in Quantitative Bioanalysis: A Methodological Overview

Deschloroaripiprazole-d8 is indispensable for the quantitative analysis of Deschloroaripiprazole in biological samples by LC-MS/MS. Its role is to serve as an internal standard to correct for variability throughout the analytical process.

The Principle of Stable Isotope Dilution Analysis

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of Deschloroaripiprazole-d8 is added to a biological sample at the beginning of the sample preparation process. The deuterated standard behaves almost identically to the endogenous (unlabeled) Deschloroaripiprazole during extraction, chromatography, and ionization.

In the mass spectrometer, the two compounds are separated based on their mass-to-charge ratio (m/z). The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for:

-

Extraction Inefficiency: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

-

Matrix Effects: Variations in ionization efficiency caused by co-eluting matrix components will affect both the analyte and the internal standard similarly.

-

Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system are normalized.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Exemplar Experimental Protocol: LC-MS/MS Quantification

The following is a representative protocol for the quantification of Deschloroaripiprazole in human plasma. This protocol is a composite based on established methods for aripiprazole and its metabolites.[12][13][14]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Deschloroaripiprazole-d8 in methanol).

-

Vortex mix for 10 seconds.

-

Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm).[12]

-

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 2 mM ammonium trifluoroacetate with 0.02% formic acid) in a 65:35 (v/v) ratio.[12]

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Deschloroaripiprazole: Precursor ion (m/z) → Product ion (m/z)

-

Deschloroaripiprazole-d8: Precursor ion (m/z) + 8 → Product ion (m/z) (Note: Specific MRM transitions would need to be optimized experimentally.)

-

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method utilizing Deschloroaripiprazole-d8 must be rigorously validated to ensure its reliability for use in regulated studies. The validation process, guided by regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), establishes the performance characteristics of the method.[8][9]

Key Validation Parameters:

-

Selectivity: The ability to differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

-

Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high quality controls), with acceptance criteria typically within ±15% (±20% at the lower limit of quantification).[15]

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[16]

By demonstrating adherence to these validation parameters, the use of Deschloroaripiprazole-d8 provides a self-validating system, ensuring the integrity and defensibility of the resulting data.

Conclusion

Deschloroaripiprazole-d8 is a highly specific and essential tool for researchers and scientists in the field of drug development and clinical pharmacology. Its role as a stable isotope-labeled internal standard is critical for the development of robust, reliable, and validated bioanalytical methods for the quantification of Deschloroaripiprazole. The principles of isotope dilution, coupled with the near-identical physicochemical properties of the labeled and unlabeled compounds, allow for the effective mitigation of analytical variability, thereby ensuring the highest level of data integrity. This technical guide has outlined the fundamental characteristics, synthesis, and application of Deschloroaripiprazole-d8, providing a comprehensive resource for its effective implementation in a laboratory setting.

References

- Google Patents. (n.d.). CN108218771A - Deuterated Aripiprazole and its preparation method and application.

-

Vohra, M., Sandbhor, M., & Wozniak, A. (2015). Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole. Journal of Labelled Compounds and Radiopharmaceuticals, 58(7), 304–307. Retrieved from [Link]

-

ResearchGate. (2025). Effects of aripiprazole and its active metabolite dehydroaripiprazole on the activities of drug efflux transporters expressed both in the intestine and at the blood-brain barrier. Retrieved from [Link]

-

Fukasawa, T., Yasui-Furukori, N., Nakagami, T., Tsuchimine, S., & Kaneko, S. (2015). Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure. PLoS ONE, 10(10), e0140937. Retrieved from [Link]

-

Saravanakumar, M., & Ravindranath, A. (2017). Development and validation of a rapid and sensitive LC–MS/MS method for the determination of aripiprazole in human plasma. Journal of the Serbian Chemical Society, 82(1), 1-13. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Deschloroaripiprazole. PubChem Compound Database. Retrieved from [Link]

-

Kim, D. J., Kim, W., & Kim, S. H. (2008). Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients. British Journal of Clinical Pharmacology, 66(6), 802–811. Retrieved from [Link]

-

Synnovis. (n.d.). Aripiprazole and dehydroaripiprazole. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Song, Y., Liu, L., Wang, L., Zhang, J., & Liu, X. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Journal of Chromatography B, 877(5-6), 535–540. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of aripiprazole and its impurities. Retrieved from [Link]

-

Toja-Camba, F. J., Vidal-Hermelo, G., Vidal-Millares, M., Durán-Maseda, M. J., Rial-Pérez, A., Maroñas, O., ... & Mondelo-García, C. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. Pharmaceuticals, 17(1), 101. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Aripiprazole-impurities. Retrieved from [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

ResearchGate. (2025). An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite. Retrieved from [Link]

- Google Patents. (n.d.). CN103787965A - New synthesis method of aripiprazole.

-

ResearchGate. (2025). Pharmacokinetic Variability of Aripiprazole and the Active Metabolite Dehydroaripiprazole in Psychiatric Patients. Retrieved from [Link]

-

Zhang, W., Zhang, Y., & Li, Y. (2010). Synthesis and bioactivity of aripiprazole derivatives. Chinese Chemical Letters, 21(1), 25-28. Retrieved from [Link]

-

Bae, J. W., Kang, K., Kim, J. H., Kim, E., & Kim, J. (2008). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 847–853. Retrieved from [Link]

-

World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

-

Psych Scene. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Retrieved from [Link]

-

Ben-Hamouda, C., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis, 233, 115458. Retrieved from [Link]

-

Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

Sources

- 1. psychscenehub.com [psychscenehub.com]

- 2. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]

- 4. Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deschloroaripiprazole | C23H28ClN3O2 | CID 10549689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pmda.go.jp [pmda.go.jp]

- 16. japsonline.com [japsonline.com]

The Quintessential Guide to Aripiprazole Impurity C Deuterated Reference Standard: Synthesis, Characterization, and Application

This technical guide provides an in-depth exploration of the Aripiprazole Impurity C deuterated reference standard, a critical tool for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, a plausible synthetic pathway, comprehensive characterization methodologies, and a detailed application in a validated quantitative LC-MS/MS workflow. This document is designed to be a practical and authoritative resource, grounding its protocols in established scientific principles and regulatory expectations.

Introduction: The Imperative for Precise Impurity Profiling in Aripiprazole Development

Aripiprazole, a widely prescribed atypical antipsychotic, functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1] Its complex synthesis and metabolism can lead to the formation of various impurities that must be meticulously monitored and controlled to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies worldwide mandate stringent impurity profiling, making the availability of high-purity reference standards an absolute necessity for analytical method development, validation, and routine quality control.[3]

Aripiprazole Impurity C, chemically known as 7-[4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one, is a known process-related impurity.[3][4] For quantitative analytical techniques, particularly mass spectrometry-based methods, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision.[5] This guide focuses on the deuterated analogue of Aripiprazole Impurity C, a superior reference material for such applications.

The Rationale for a Deuterated Internal Standard

In quantitative analysis, especially in complex matrices like biological fluids or drug formulations, an internal standard (IS) is employed to correct for variations in sample preparation, injection volume, and instrument response.[5] An ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency but is distinguishable by mass. A deuterated standard, where one or more hydrogen atoms are replaced by deuterium, perfectly fits this role. It is chemically identical to the analyte, ensuring that it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinctly detected by a mass spectrometer, providing a reliable reference for quantification.

Why Deuterium?

The use of deuterated compounds minimizes the "isotope effect" that can sometimes be observed with other stable isotopes, ensuring that the chromatographic retention time of the standard is virtually identical to that of the analyte. This co-elution is critical for compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte.

Synthesis of Aripiprazole Impurity C-d8: A Proposed Pathway

The deuteration is strategically placed on the butoxy linker, a common site for deuteration in related pharmaceutical standards like Aripiprazole-d8.[6]

Proposed Synthetic Scheme:

Caption: Proposed synthesis of Aripiprazole Impurity C-d8.

Step-by-Step Methodology:

-

Synthesis of 7-(4-Bromobutoxy-d8)-3,4-dihydroquinolin-2-one:

-

To a solution of 7-hydroxy-3,4-dihydroquinolin-2-one in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) as a base.

-

Add 1,4-dibromobutane-d8 (a commercially available deuterated reagent) to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield the deuterated intermediate, 7-(4-bromobutoxy-d8)-3,4-dihydroquinolin-2-one. A non-deuterated version of this intermediate is commercially available, confirming the viability of this synthetic approach.[7][8]

-

-

Synthesis of Aripiprazole Impurity C-d8:

-

Dissolve the deuterated intermediate from the previous step and 1-(2-chlorophenyl)piperazine in acetonitrile.

-

Add sodium iodide (NaI) to catalyze the reaction and triethylamine (Et₃N) as a base to scavenge the HBr byproduct.

-

Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain the final Aripiprazole Impurity C-d8 reference standard.

-

Comprehensive Characterization of the Deuterated Standard

To be used as a reference standard, the synthesized Aripiprazole Impurity C-d8 must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is used to determine the chemical purity of the standard. A gradient reversed-phase method is typically employed.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like aripiprazole and its impurities. |

| Mobile Phase A | Phosphate buffer (pH 3.0) | Controls the ionization state of the basic piperazine moiety, ensuring good peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analytes. |

| Gradient | A time-based gradient from a lower to a higher percentage of Mobile Phase B | Ensures the elution of all components with good resolution. A typical gradient might run from 10% to 90% B over 30-40 minutes. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 215 nm | A wavelength at which both the quinolinone and chlorophenyl chromophores have significant absorbance.[1] |

| Column Temp. | 25 °C | Provides reproducible retention times.[1] |

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The acceptance criterion for a reference standard is typically ≥98%.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and determining the degree of isotopic enrichment.

-

Identity Confirmation: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, should be used to determine the accurate mass of the molecular ion ([M+H]⁺). The expected mass for Aripiprazole Impurity C-d8 (C₂₃H₂₀D₈ClN₃O₂) would be approximately 421.99 g/mol , compared to the non-deuterated analogue's 413.94 g/mol .

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry helps to confirm the structure by analyzing the fragmentation pattern. The deuterated butoxy chain will result in a mass shift in fragments containing this moiety compared to the non-deuterated impurity.

-

Isotopic Enrichment: The relative intensities of the mass signals for the deuterated and any remaining non-deuterated species are used to calculate the percentage of deuterium incorporation. An isotopic purity of ≥98% is generally required for a high-quality internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and confirms the position of the deuterium labels.

-

¹H NMR: In the proton NMR spectrum of Aripiprazole Impurity C-d8, the signals corresponding to the eight protons on the butoxy chain will be absent or significantly diminished. The remaining signals for the quinolinone and chlorophenylpiperazine moieties should be consistent with the structure.

-

¹³C NMR: The carbon signals of the deuterated methylene groups (-CD₂-) will appear as multiplets with lower intensity due to C-D coupling.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used for the complete and unambiguous assignment of all proton and carbon signals, confirming the overall structure.

Application: Quantitative Analysis of Aripiprazole Impurity C using LC-MS/MS

This section outlines a step-by-step protocol for a validated LC-MS/MS method for the quantification of Aripiprazole Impurity C in a drug substance, using the deuterated analogue as an internal standard.

Experimental Workflow

Caption: Workflow for LC-MS/MS quantification of Impurity C.

Detailed LC-MS/MS Protocol

| Parameter | Condition | Rationale |

| LC System | UHPLC system | Provides high resolution and fast analysis times. |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | Suitable for fast UHPLC separations. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Gradient | 5% B to 95% B over 5 minutes | A rapid gradient for high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms in the piperazine ring are readily protonated. |

| MRM Transitions | Analyte (Impurity C): Q1: 414.2 -> Q3: 197.1IS (Impurity C-d8): Q1: 422.2 -> Q3: 205.1 | Q1 is the protonated molecular ion. The Q3 fragment likely corresponds to the chlorophenylpiperazine moiety, with the d8-shift observed in the IS. These transitions should be optimized for the specific instrument. |

Method Validation According to ICH Q2(R1) Guidelines

The analytical method must be validated to ensure it is fit for its intended purpose.[9][10][11]

| Validation Parameter | Methodology | Acceptance Criteria |

| Specificity | Analyze blank samples (diluent), spiked samples, and samples of related impurities to ensure no interference at the retention time of Impurity C and the IS. | No significant peaks at the retention times of the analyte and IS in the blank. Peaks are well-resolved from other impurities. |

| Linearity | Prepare calibration standards at a minimum of five concentrations covering the expected range of the impurity (e.g., 0.05% to 0.2% of the nominal drug substance concentration). Plot the peak area ratio (Analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Analyze samples spiked with known amounts of Impurity C at three concentration levels (e.g., low, medium, high) in triplicate. | Percent recovery should be within 80-120% for impurities at low concentrations. |

| Precision (Repeatability & Intermediate) | Repeatability: Analyze six replicate samples at a single concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤15%. |

| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision criteria must be met. |

| Range | The concentration interval over which the method is shown to be linear, accurate, and precise. | Defined by the linearity, accuracy, and precision data. |

| Robustness | Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in the method parameters. |

Conclusion

The Aripiprazole Impurity C deuterated reference standard is an indispensable tool for the accurate quantification of this process-related impurity. Its use as an internal standard in LC-MS/MS analysis mitigates variability and matrix effects, leading to highly reliable and reproducible data that can withstand regulatory scrutiny. This guide has provided a comprehensive overview, from a plausible synthesis and rigorous characterization to a detailed, validated analytical workflow. By employing such a well-characterized standard and a thoroughly validated method, pharmaceutical scientists can ensure the quality, safety, and consistency of aripiprazole products.

References

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

-

European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

MDPI. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. [Link]

-

Pharmaffiliates. Aripiprazole-impurities. [Link]

-

ResearchGate. Chemical structures of aripiprazole and its impurities. [Link]

-

PubChem. Aripiprazole. [Link]

-

SynThink. Aripiprazole EP Impurities & USP Related Compounds. [Link]

-

PubChem. 7-((4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)(

ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_8)butyl)oxy)-3,4-dihydroquinolin-2(1H)-one. [Link] -

International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

-

European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

SynZeal. Aripiprazole Impurity 51. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

PubChem. 7-(4-(4-(2,3-Dichloro-4-hydroxy-phenyl)piperazin-1-yl)butoxy)-3,4-dihydro-1H-quinolin-2-one. [Link]

-

LookChem. Synthetic Routes of Aripiprazole. [Link]

-

TSI Journals. identification-isolation-characterization-and-synthesis-of-novel-impurity-in-antipsychotic-drug-aripiprazole.pdf. [Link]

-

PubChem. 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butoxy)-3,4-dihydrocarbostyril). [Link]

-

Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

- Google Patents.

Sources

- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-(4-(4-(2,3-Dichloro-4-hydroxy-phenyl)piperazin-1-yl)butoxy)-3,4-dihydro-1H-quinolin-2-one | C23H27Cl2N3O3 | CID 9847259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]quinolin-2(1H)-one [lgcstandards.com]

- 5. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 6. 7-((4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)(~2~H_8_)butyl)oxy)-3,4-dihydroquinolin-2(1H)-one | C23H27Cl2N3O2 | CID 25144831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. 129722-34-5|7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Chemical properties of Deschloroaripiprazole-d8 internal standard

The following technical guide details the chemical properties, bioanalytical applications, and experimental handling of Deschloroaripiprazole-d8 , a critical stable-isotope labeled internal standard (SIL-IS) used in the quantitation of Aripiprazole metabolites and impurities.

Executive Summary

Deschloroaripiprazole-d8 (C₂₃H₂₀D₈ClN₃O₂) is the deuterated analog of Deschloroaripiprazole (Impurity C), a minor metabolite and process-related impurity of the atypical antipsychotic Aripiprazole. In high-sensitivity LC-MS/MS bioanalysis, this compound serves as the definitive Internal Standard (IS). Its physicochemical behavior mirrors the target analyte—compensating for ionization suppression, extraction variability, and chromatographic drift—while its mass shift (+8 Da) ensures spectral resolution.

This guide outlines the physicochemical profile, metabolic context, and validated bioanalytical protocols for researchers optimizing pharmacokinetic (PK) assays or impurity profiling workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Deschloroaripiprazole is structurally characterized by the removal of one chlorine atom from the 2,3-dichlorophenyl moiety of Aripiprazole. The d8-variant typically incorporates eight deuterium atoms on the butyl chain connecting the quinolinone and piperazine rings, providing a stable label that resists back-exchange in aqueous media.

Comparative Chemical Data

| Property | Aripiprazole (Parent) | Deschloroaripiprazole (Analyte) | Deschloroaripiprazole-d8 (IS) |

| CAS Number | 129722-12-9 | 203395-81-7 | 1089115-04-7 (Generic/Related) |

| Formula | C₂₃H₂₇Cl₂N₃O₂ | C₂₃H₂₈ClN₃O₂ | C₂₃H₂₀D₈ClN₃O₂ |

| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 448.39 g/mol | 413.94 g/mol | 421.99 g/mol |

| Mass Shift | - | -34.5 Da (vs Parent) | +8.05 Da (vs Analyte) |

| pKa (Basic) | 7.6 (Piperazine N) | ~7.7 (Est.) | ~7.7 (Est.) |

| LogP | 4.9 (Lipophilic) | ~4.5 (Est.) | ~4.5 (Est.) |

| Appearance | White Crystalline | Pale Yellow Solid | Off-White Solid |

Structural Distinction (Metabolic Context)

It is vital to distinguish Deschloroaripiprazole from Dehydroaripiprazole (the major active metabolite). Deschloro- implies the loss of a halogen, whereas Dehydro- implies oxidation (double bond formation).

Figure 1: Structural relationship between Aripiprazole, its major metabolite, and the Deschloro- impurity/standard.[5][6]

Bioanalytical Application: LC-MS/MS Workflow

The primary utility of Deschloroaripiprazole-d8 is in Isotope Dilution Mass Spectrometry (IDMS) . Because the d8-IS co-elutes with the analyte but is spectrally distinct, it perfectly corrects for matrix effects (ion suppression/enhancement) that are common in plasma and urine analysis.

Mass Spectrometry Transitions (MRM)

In a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode, the following transitions are recommended.

-

Ionization Mechanism: Protonation of the piperazine nitrogen

. -

Fragmentation: Collision Induced Dissociation (CID) typically cleaves the N-alkyl bond, releasing the phenylpiperazine moiety.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| Deschloroaripiprazole | 414.2 | 251.1 | 25-35 | Analyte |

| Deschloroaripiprazole-d8 | 422.2 | 251.1 * | 25-35 | Internal Standard |

> Note on Crosstalk: If the deuterium label is located on the butyl chain, the m/z 251.1 fragment (chlorophenylpiperazine) will NOT retain the label. This results in the same product ion for both analyte and IS. This is acceptable because Q1 selects the unique parent masses (414 vs 422). If the label were on the piperazine ring, Q3 would shift to 259.1.

Experimental Protocol: Sample Preparation

This protocol utilizes Liquid-Liquid Extraction (LLE) to maximize recovery from plasma while removing phospholipids.

Step 1: Stock Preparation

-

Dissolve 1 mg Deschloroaripiprazole-d8 in 1 mL Methanol (Free base form is soluble in MeOH).

-

Store at -20°C. Stability is >6 months if protected from light.

Step 2: Spiking (Internal Standardization)

-

Aliquot 200 µL of human plasma (sample).

-

Add 20 µL of Deschloroaripiprazole-d8 Working Solution (e.g., 500 ng/mL in 50:50 MeOH:H₂O).

-

Scientific Rationale: Adding IS before extraction ensures that any loss during the extraction steps is compensated.

Step 3: Extraction (LLE)

-

Add 50 µL of 0.1 M NaOH (to basify and ensure the molecule is uncharged/lipophilic).

-

Add 1.5 mL MTBE (Methyl tert-butyl ether) or Diethyl Ether.

-

Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic (upper) supernatant to a clean tube.

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL Mobile Phase (e.g., 30% Acetonitrile in 0.1% Formic Acid).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for higher pH stability).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 3 minutes.

-

Retention Time: Deschloroaripiprazole and its d8-IS will elute at the same time (approx. 2.5 min), slightly earlier than Aripiprazole due to lower lipophilicity.

Stability & Handling Protocols

Deschloroaripiprazole-d8 is a high-value reference material. Strict adherence to handling protocols is required to prevent degradation and isotopic scrambling.

Storage Architecture

-

Solid State: Store at -20°C or 2-8°C in a desiccator. Protect from light (amber vials).

-

Solution State: Stable in Methanol/Acetonitrile for 1 month at -20°C. Avoid acidic aqueous storage for prolonged periods to prevent potential deuterium exchange (though C-D bonds on the butyl chain are generally robust).

Troubleshooting: Isotopic Purity & Crosstalk

A common issue in trace analysis is the "contribution" of the IS to the analyte signal.

-

Check: Inject a "Zero Sample" (Matrix + IS only).

-

Acceptance Criteria: The response in the Analyte channel (414.2 -> 251.1) should be <5% of the LLOQ response.[12]

-

Cause: If signal is high, the d8 standard may contain d0 impurities (incomplete synthesis). Ensure isotopic purity is ≥98% atom D .

Visualizing the Analytical Logic

The following diagram illustrates the self-validating logic of using the d8-IS to correct for extraction efficiency and ionization suppression.

Figure 2: The Isotope Dilution Workflow. The IS experiences the same extraction loss and matrix suppression as the analyte, mathematically cancelling out errors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10549689, Deschloroaripiprazole. Retrieved from [Link]

-

Kirschbaum, K. M., et al. (2008). Therapeutic Drug Monitoring of Aripiprazole and its Metabolite Dehydroaripiprazole by Liquid Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring.[13][14] Retrieved from [Link]

-

Pharmaffiliates (2024). Deschloroaripiprazole-d8 Reference Standard Specifications. Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). Aripiprazole Monograph: Impurity C (Deschloroaripiprazole). 10th Edition.[10] Retrieved from [Link]

-

Musshoff, F., et al. (2007). Validated assay for the determination of aripiprazole and dehydroaripiprazole in serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. glppharmastandards.com [glppharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy)-3,4-dihydro-2(1H)-quinolinone | C23H27Cl2N3O2 | CID 25145107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CAS 203395-81-7 Aripiprazole EP Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 9. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination [mdpi.com]

Analytical and Structural Distinction: Aripiprazole vs. Deschloroaripiprazole-d8 in Pharmaceutical Profiling

Executive Summary: The Therapeutic vs. The Metrological Tool

In pharmaceutical development, the distinction between Aripiprazole and Deschloroaripiprazole-d8 is not merely structural—it is functional.

-

Aripiprazole is the active pharmaceutical ingredient (API), a quinolinone derivative acting as a partial dopamine agonist.[1]

-

Deschloroaripiprazole-d8 is a stable isotope-labeled internal standard (SIL-IS). It is the deuterated analog of Deschloroaripiprazole (a critical photodegradation impurity).

This guide delineates the physicochemical differences between these compounds and details the application of Deschloroaripiprazole-d8 in establishing robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows for impurity profiling.

Structural & Physicochemical Divergence[2]

The core difference lies in the specific halogenation pattern and isotopic composition. Aripiprazole contains a dichlorophenyl moiety.[2] Under photolytic stress, one chlorine atom is cleaved and replaced by hydrogen, forming the impurity Deschloroaripiprazole . The d8 variant is the synthetic mirror of this impurity, labeled with deuterium to serve as a mass-differentiated reference.

Comparative Physicochemical Profile

| Feature | Aripiprazole (API) | Deschloroaripiprazole (Impurity) | Deschloroaripiprazole-d8 (Internal Standard) |

| Role | Therapeutic Agent | Photodegradant / Impurity F | Analytical Reference Standard |

| Formula | C₂₃H₂₇Cl₂N₃O₂ | C₂₃H₂₈ClN₃O₂ | C₂₃H₂₀D₈ClN₃O₂ |

| Molecular Weight | ~448.4 g/mol | ~413.9 g/mol | ~422.0 g/mol |

| Key Moiety | 2,3-dichlorophenyl | 3-chlorophenyl (typ.) | 3-chlorophenyl + Deuterated Chain |

| Mass Shift | Base Peak | -34.5 Da (vs API) | +8 Da (vs Impurity) |

| Origin | Synthetic Synthesis | UV Photolysis / Dechlorination | Custom Isotope Synthesis |

The "Deschloro" Mechanism

The "Deschloro" nomenclature indicates the loss of a chlorine atom. In Aripiprazole, the 2,3-dichlorophenyl ring is susceptible to homolytic cleavage under UV irradiation. The loss of the chlorine at the ortho position (C2) is the primary degradation pathway, yielding 2-Deschloroaripiprazole .

This structural change alters the lipophilicity (LogP) and pKa slightly, causing the impurity to elute differently than the parent drug in reverse-phase chromatography.

Figure 1: The photolytic degradation pathway of Aripiprazole leading to the Deschloro- impurity, which is quantified using the d8-labeled standard.

Analytical Application: Why Use the d8-Analog?

In high-sensitivity bioanalysis, relying on a generic internal standard (like Aripiprazole-d8) to quantify Deschloroaripiprazole is scientifically flawed due to Matrix Effects .

The Principle of Isotopic Dilution

To achieve accurate quantification of the impurity (Deschloroaripiprazole), the Internal Standard must track the analyte perfectly through:

-

Extraction Efficiency: The d8 analog has nearly identical solubility to the impurity.

-

Chromatographic Retention: It co-elutes (or elutes very closely) with the impurity, ensuring it experiences the same ion suppression/enhancement from the biological matrix.

-

Mass Differentiation: The +8 Da shift moves the IS signal out of the impurity's isotopic envelope, preventing "crosstalk."

Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are standard for differentiating these species in a triple quadrupole system.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |

| Aripiprazole | 448.2 [M+H]⁺ | 285.1 | 28 | Cleavage of quinolinone |

| Deschloroaripiprazole | 414.2 [M+H]⁺ | 251.1 | 25 | Loss of Cl shifts mass -34 |

| Deschloroaripiprazole-d8 | 422.2 [M+H]⁺ | 259.1 | 25 | d8 label retains +8 shift |

Experimental Protocol: Impurity Profiling via LC-MS/MS

Objective: Quantify trace levels of Deschloroaripiprazole in a stability sample using Deschloroaripiprazole-d8 as the internal standard.

Reagents & Standards

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

IS Working Solution: Deschloroaripiprazole-d8 at 100 ng/mL in Methanol.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

-

Spike IS: Add 20 µL of Deschloroaripiprazole-d8 working solution. Crucial Step: This validates the extraction.

-

Precipitate: Add 200 µL of cold Acetonitrile. Vortex vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Inject: Transfer supernatant to an autosampler vial.

LC-MS/MS Workflow

The separation must resolve the API from the impurity to prevent source saturation, even though MS distinguishes them by mass.

Figure 2: Analytical workflow utilizing Deschloroaripiprazole-d8 to correct for matrix effects during the quantification of the impurity.

Scientific Integrity & Validation

Deuterium Isotope Effect

While d8-labeling is preferred for mass separation, researchers must be aware of the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.

-

Result: Deschloroaripiprazole-d8 may elute slightly earlier than Deschloroaripiprazole.

-

Mitigation: Ensure the chromatographic window is wide enough to capture both peaks within the same MRM acquisition segment.

Cross-Signal Interference

-

Aripiprazole to Deschloro: The API (Mass 448) does not naturally isotopically decay into the Deschloro mass (414). However, in-source fragmentation (loss of Cl in the ion source) can mimic the impurity.

-

Solution: Chromatographic separation is mandatory. The API must not co-elute with the Deschloro-impurity, or the high concentration of API will create a false positive signal for the impurity via in-source fragmentation.

References

-

Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. [Link]

-

Kirschbaum, J. J. (2024). Internal standard variability: root cause investigation and practical considerations.[3] Bioanalysis / PubMed Central. [Link]

Sources

Advanced Identification of Aripiprazole Deschloro Impurity (Impurity D) via Isotopic Pattern Analysis and LC-MS/MS

Executive Summary

In the high-stakes environment of antipsychotic drug development, the precise profiling of Aripiprazole (7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one) is critical. Among its degradation products, the Deschloro impurity (specifically 2-Deschloro Aripiprazole , also known as EP Impurity D ) presents a unique analytical challenge due to its structural similarity to the parent compound and potential for co-elution in standard reverse-phase HPLC.

This technical guide details a robust, self-validating protocol for the identification and quantification of Aripiprazole Impurity D. Unlike traditional UV-based methods, this approach leverages Stable Isotope Labeling (SIL) and Natural Isotopic Distribution Analysis . By exploiting the distinct mass spectral "fingerprint" of chlorine isotopes (

Technical Background & Scientific Logic

The Chemical Challenge: Impurity D

Aripiprazole contains a 2,3-dichlorophenyl moiety. The primary degradation pathway involves reductive dechlorination, where one chlorine atom is replaced by a hydrogen atom.

-

Parent Aripiprazole:

(MW: ~448.39 Da) -

Deschloro Impurity (Impurity D):

(MW: ~413.94 Da)[1]

The loss of a single chlorine atom (-34.4 Da shift) is the primary mass spec indicator. However, simple mass filtering is insufficient for rigorous validation. We must rely on the Isotopic Envelope .

The Isotope Signature (The "Fingerprint")

Chlorine naturally exists as

-

Aripiprazole (2 Chlorines): Follows a characteristic

intensity distribution for ions -

Deschloro Impurity (1 Chlorine): Shifts to a

intensity distribution for ions

Causality in Experimentation: We utilize this shift in isotopic abundance as a qualitative filter to confirm the structure before quantitative analysis using a Deuterated Internal Standard (Aripiprazole-d8).

Experimental Strategy: The SIL-LC-MS/MS Protocol

Reagents and Standards

-

Reference Standard: Aripiprazole Impurity D (2-Deschloro Aripiprazole).[10]

-

Internal Standard (SIL-IS): Aripiprazole-d8 (Deuterated on the butyl chain or quinolinone ring).

-

Why d8? A mass shift of +8 Da ensures no spectral overlap with the natural isotopic envelope of the parent or impurity (M+4 is the max significant natural isotope).

-

LC-MS/MS Method Parameters

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: Steep gradient (20% B to 90% B over 5 mins) to separate the slightly more polar Deschloro impurity from the parent.

Mass Spectrometry (MS):

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Aripiprazole | 448.2 | 285.1 | 30 | 22 | Analyte |

| Impurity D | 414.2 | 285.1 | 30 | 20 | Target Impurity |

| Aripiprazole-d8 | 456.2 | 293.1 | 30 | 22 | Internal Standard |

Note: The product ion 285.1 represents the cleavage of the dichlorophenyl-piperazine moiety. For Impurity D, the fragment mass may differ if the charge remains on the phenyl ring, but often the quinolinone fragment is monitored.

Workflow Visualization

The following diagram illustrates the logical flow of the identification process, distinguishing between the SIL-IS path (Quantification) and the Natural Isotope path (Identification).

Figure 1: Analytical workflow combining Isotopic Dilution (Quantification) and Isotopic Pattern Analysis (Identification).

Step-by-Step Protocol

Step 1: Sample Preparation with Isotope Dilution

-

Stock Solution: Dissolve Aripiprazole sample in Methanol (1 mg/mL).

-

IS Spiking: Add Aripiprazole-d8 to achieve a final concentration of 100 ng/mL. This step is crucial for normalizing matrix effects and injection variability.

-

Causality: The d8-isotope co-elutes with the parent but is mass-resolved. It experiences the exact same ionization suppression/enhancement as the analyte.

-

Step 2: Chromatographic Separation

Inject 2 µL into the UPLC system.

-

Expectation: Aripiprazole elutes at ~3.5 min. Impurity D (Deschloro), being slightly less lipophilic (loss of Cl), typically elutes slightly earlier (~3.2 - 3.4 min).

-

Note: Separation is necessary to prevent "cross-talk" if the concentration of parent is extremely high compared to the impurity.

Step 3: Mass Spectral Identification (The "Isotope Filter")

Extract the mass spectrum at the retention time of the potential impurity.

-

Observe m/z 414: This is the candidate

for Impurity D. -

Check m/z 416: Measure the intensity of the

peak. -

Calculate Ratio:

-

If Ratio

(range 2.8 - 3.2), the molecule contains 1 Chlorine atom . -> Confirmed Impurity D . -

If Ratio

(range 1.3 - 1.7), the molecule contains 2 Chlorine atoms . -> Not Impurity D (likely a different isobaric interference or fragment).

-

Step 4: Quantification

Use the MRM transition 414.2 -> 285.1. Normalize this peak area against the Aripiprazole-d8 IS peak area (456.2 -> 293.1).

-

Self-Validation: Ensure the retention time of the MRM trace matches the retention time of the Isotope Pattern confirmed in Step 3.

Structural Elucidation Diagram

To understand the fragmentation used in MRM, we visualize the cleavage points. The Deschloro impurity lacks a chlorine on the phenyl ring, altering the mass of the phenyl-piperazine fragment.

Figure 2: Fragmentation pathway showing the mass shift in the phenyl-piperazine moiety due to dechlorination.

References

-

British Pharmacopoeia (BP) .[12] "Aripiprazole Monograph: Impurities." British Pharmacopoeia Commission.

-

PubChem . "2-Deschloro Aripiprazole (Compound Summary)."[10] National Library of Medicine.

-

Musenga, A., et al. "Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Metabolites." Journal of Pharmaceutical and Biomedical Analysis.

-

BOC Sciences . "Aripiprazole Impurities and Isotope Labeling." BOC Sciences Technical Guide.

-

International Council for Harmonisation (ICH) . "ICH Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.

Sources

- 1. veeprho.com [veeprho.com]

- 2. nhathuocngocanh.com [nhathuocngocanh.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Deschloro Aripiprazole | C23H28ClN3O2 | CID 10573806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmacopoeia.com [pharmacopoeia.com]

A Senior Application Scientist's Technical Guide to Stable Isotope Labeled Deschloroaripiprazole for Preclinical and Clinical Research

Abstract

The quantification of drug molecules and their metabolites in complex biological matrices is a cornerstone of modern pharmaceutical development. For atypical antipsychotics like aripiprazole, understanding the pharmacokinetic profile of its parent form and its primary active metabolite, dehydroaripiprazole, is critical for establishing therapeutic efficacy and safety. Deschloroaripiprazole, a closely related analogue, often serves as a crucial component in these analytical assays. This guide provides an in-depth technical overview of stable isotope labeled (SIL) Deschloroaripiprazole, detailing its synthesis, characterization, and application as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the fundamental principles of isotope dilution, provide validated protocols, and discuss the critical role of SIL internal standards in achieving the accuracy and precision demanded by regulatory bodies.

Introduction: The Imperative for Precision in Bioanalysis

Aripiprazole is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, to its active metabolite, dehydroaripiprazole.[1] Given the large interindividual pharmacokinetic variability associated with aripiprazole, precise monitoring of its plasma concentrations is essential for optimizing treatment.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of quantitative analysis due to its superior sensitivity and selectivity.[4]

However, the journey of an analyte from a biological sample—be it plasma, urine, or tissue—to the detector is fraught with potential for variability. Sample preparation steps like protein precipitation or liquid-liquid extraction can have inconsistent recoveries, and ionization efficiency in the mass spectrometer source can be suppressed or enhanced by co-eluting matrix components. To correct for these variations, a suitable internal standard (IS) is indispensable.[5] A stable isotope labeled (SIL) analogue of the analyte, or a closely related compound like Deschloroaripiprazole, represents the ideal IS. It co-elutes with the analyte and experiences nearly identical extraction losses and matrix effects, thereby providing a reliable basis for accurate quantification.[6]

The Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis.[7] The SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8]

Because the SIL-IS and the native analyte have virtually identical physicochemical properties (e.g., polarity, pKa, solubility), they behave identically during sample extraction, chromatography, and ionization. Any loss of analyte during sample workup will be matched by a proportional loss of the SIL-IS. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z). The concentration of the analyte is then determined by the ratio of the instrument response of the native analyte to that of the SIL-IS. This ratiometric measurement effectively cancels out variations, leading to significantly improved accuracy and precision.[6]

Synthesis and Characterization of SIL-Deschloroaripiprazole

The synthesis of a stable isotope-labeled internal standard is a critical step that requires careful planning to ensure the label is in a stable position and does not interfere with the fragmentation pattern used for quantification.[8] A common strategy involves chemical synthesis using isotope-containing building blocks.[8] For Deschloroaripiprazole, deuterium labels (e.g., -d4 or -d8) are often incorporated into the piperazine ring or the butoxy chain.

General Synthetic Approach: The synthesis typically involves a multi-step process where a deuterated precursor is introduced.[7] For example, a deuterated piperazine ring can be coupled with the side chain, which is then attached to the quinolinone core.

Characterization and Quality Control: Once synthesized, the SIL-Deschloroaripiprazole must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

-

Mass Spectrometry (MS): To confirm the mass shift corresponding to the number of incorporated isotopes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position of the labels and the overall structure.

-

Chromatographic Purity (HPLC-UV): To determine the chemical purity of the standard, which should typically be >98%.

-

Isotopic Purity/Enrichment: To ensure that the contribution from the unlabeled species is minimal and does not interfere with the measurement of the native analyte at the lower limit of quantification (LLOQ).

Application: A Validated LC-MS/MS Method for Aripiprazole and Metabolites

This section provides a representative, step-by-step protocol for the simultaneous quantification of aripiprazole, dehydroaripiprazole, and the use of SIL-Deschloroaripiprazole-d8 as an internal standard in human plasma. The method is designed to be compliant with regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation.[9]

Experimental Protocol

Step 1: Preparation of Stock and Working Solutions

-

Prepare primary stock solutions of aripiprazole, dehydroaripiprazole, and Deschloroaripiprazole-d8 (IS) in methanol at a concentration of 1 mg/mL.

-

Prepare separate working solutions for the calibration standards and quality control (QC) samples by serial dilution of the stock solutions in 50:50 (v/v) methanol:water.

-

Prepare an IS working solution by diluting the IS stock solution to 100 ng/mL in 50:50 (v/v) methanol:water.

Step 2: Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of study sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix sample.

-

Vortex mix for 10 seconds.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters

The following tables summarize typical parameters for a validated method.[10][11][12]

Table 1: Liquid Chromatography Parameters

| Parameter | Value | Rationale |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 5 µm) | Provides good retention and separation for the relatively nonpolar analytes.[12][13] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns. |

| Gradient | 20% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is used to ensure sharp peaks and timely elution of all analytes. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Analytes contain basic nitrogen atoms that are readily protonated.[10] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[14] |

| MRM Transitions | See Table 3 below | |

| Source Temp. | 500°C | Optimal for desolvation. |

| IonSpray Voltage | 5500 V |

Table 3: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |

| Aripiprazole | 448.2 | 285.2 | 35 |

| Dehydroaripiprazole | 446.2 | 285.2 | 35 |

| Deschloroaripiprazole-d8 (IS) | 422.3 | 285.2 | 35 |

Note: The specific product ion (m/z 285.2) is a common, stable fragment for all three compounds, arising from the piperazine moiety. This structural similarity is a key reason for the suitability of Deschloroaripiprazole as an IS.[15]

Method Validation: A Self-Validating System

A bioanalytical method must be validated to demonstrate its reliability. Key validation parameters, as stipulated by the FDA, are summarized below.[16]

-

Selectivity: The method must be able to differentiate the analytes and IS from endogenous matrix components. This is tested by analyzing at least six different blank matrix sources.[17]

-

Calibration Curve: A linear range must be established, typically from a Lower Limit of Quantification (LLOQ) to an Upper Limit of Quantification (ULOQ). For aripiprazole, a range of 0.1 to 100 ng/mL is common.[11][12]

-

Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation, CV) are assessed using QC samples at low, medium, and high concentrations. The acceptance criterion is typically ±15% (±20% at the LLOQ).[10]

-

Matrix Effect: Assesses the impact of the biological matrix on ionization. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

-

Stability: Analyte stability is evaluated under various conditions: freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.

Conclusion

Stable isotope labeled Deschloroaripiprazole is an invaluable tool for the accurate and precise quantification of aripiprazole and its metabolites in complex biological matrices. By mimicking the behavior of the analyte throughout the analytical process, it corrects for variability in sample preparation and instrumental analysis. The principles of stable isotope dilution, coupled with a rigorously validated LC-MS/MS method, form a self-validating system that produces the high-quality, reliable data required to support pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions in modern drug development.[18][19]

References

-

Don, M., et al. (n.d.). Synthesis of stable isotope labelled steroid bis(sulfate) conjugates and their behaviour in collision induced dissociation experiments. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Grant, R. P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

-

Cadwallader, K. R. (2012). Improved synthesis of deuterium-labeled alkyl pyrazines for use in stable isotope dilution analysis. Illinois Experts. Retrieved from [Link]

-

N.A. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Eurisotop. Retrieved from [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Song, J., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. PubMed. Retrieved from [Link]

-

Wu, X., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. Retrieved from [Link]

-

FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

-

N.A. (n.d.). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. ResearchGate. Retrieved from [Link]

-

Tanaka, Y., et al. (2007). Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients. PubMed. Retrieved from [Link]

-

FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

-

Bakhtiar, R., et al. (n.d.). Development of LC-MS/MS method for the determination of dapiprazole on dried blood spots and urine: application to pharmacokinetics. PubMed. Retrieved from [Link]

-

Challa, B. R., et al. (n.d.). Development and validation of a rapid and sensitive LC–MS/MS method for the determination of aripiprazole in human plasma. AKJournals. Retrieved from [Link]

-

Various Authors. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. Retrieved from [Link]

-

Belmonte, C., et al. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. MDPI. Retrieved from [Link]

-

Pico, Y., et al. (2004). Direct determination of paclobutrazol residues in pear samples by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Li, W., et al. (2018). LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies. PubMed. Retrieved from [Link]

-

Sobańska, A. W., & Sobański, T. (2019). Bioanalytical method validation: new FDA guidance.... Ovid. Retrieved from [Link]

-

HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. fda.gov [fda.gov]

- 10. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. Development of LC-MS/MS method for the determination of dapiprazole on dried blood spots and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct determination of paclobutrazol residues in pear samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hhs.gov [hhs.gov]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 19. metsol.com [metsol.com]

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Aripiprazole Impurity C

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of Aripiprazole Impurity C in bulk drug substances. The control of impurities is a critical requirement for ensuring the safety and efficacy of pharmaceutical products. Aripiprazole, an atypical antipsychotic, can contain several process-related impurities and degradation products that must be monitored. This method provides the high sensitivity and selectivity required to quantify Aripiprazole Impurity C at levels compliant with international regulatory standards, utilizing Aripiprazole-d8 as a stable isotope-labeled internal standard. The protocol has been developed and validated following the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Scientific Rationale

Aripiprazole is a widely prescribed second-generation antipsychotic used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1] Its mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors.[1] During the synthesis of the Aripiprazole active pharmaceutical ingredient (API), several related substances can be formed, including Aripiprazole Impurity C, chemically identified as 7-[4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one.[2]

The presence of such impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate strict control over impurity profiles.[3] Therefore, a highly sensitive, specific, and accurate analytical method is essential for quality control in the pharmaceutical industry.[4]

LC-MS/MS is the technology of choice for this application due to its unparalleled sensitivity and specificity.[5] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, it is possible to quantify the target impurity with minimal interference from the API matrix or other related substances.

Method Rationale:

-

Chromatography: Reversed-phase chromatography using a C18 stationary phase is selected due to the hydrophobic nature of Aripiprazole and its impurities. A gradient elution with acidified mobile phases (using formic acid) ensures good peak shape and separation efficiency by promoting analyte protonation.

-

Ionization: Electrospray Ionization (ESI) in the positive ion mode is chosen because the piperazine nitrogen atoms in both Aripiprazole Impurity C and the internal standard are basic and readily accept a proton to form stable [M+H]⁺ ions.

-

Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, Aripiprazole-d8, is the gold standard for quantitative LC-MS/MS.[6] Aripiprazole-d8 co-elutes with the analyte and exhibits nearly identical ionization and extraction behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest degree of accuracy and precision.[7]

Experimental Protocol

Materials and Reagents

-

Reference Standards: Aripiprazole Impurity C (C₂₃H₂₈ClN₃O₂, MW: 413.94 g/mol )[8], and Aripiprazole-d8 (Internal Standard). All standards should be of high purity (>98%).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Water (Type I, 18.2 MΩ·cm).

-

Reagents: Formic Acid (LC-MS grade, ~99%).

-

LC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent high-performance reversed-phase column.

Preparation of Solutions

Diluent: Acetonitrile/Water (50:50, v/v).

-

Aripiprazole Impurity C Stock Solution (100 µg/mL): Accurately weigh 10 mg of Aripiprazole Impurity C reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Aripiprazole-d8 into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Internal Standard Working Solution (1.0 µg/mL): Dilute 1.0 mL of the IS Stock Solution to 100 mL with Diluent. This solution is used to spike all calibration standards, quality controls, and samples.

Calibration Standards and Quality Controls (QCs)

Prepare calibration standards and QCs by serial dilution from the Aripiprazole Impurity C Stock Solution.

-

Create an intermediate stock solution (e.g., 10 µg/mL).

-

Perform serial dilutions to prepare calibration standards covering the desired range (e.g., 0.5 ng/mL to 100 ng/mL).

-

Prepare at least three levels of QCs: Low, Medium, and High (e.g., 1.5, 40, and 80 ng/mL).

-

For each 950 µL of standard or QC solution, add 50 µL of the Internal Standard Working Solution (1.0 µg/mL) to achieve a final IS concentration of 50 ng/mL.

Sample Preparation

-

Accurately weigh approximately 25 mg of the Aripiprazole drug substance into a 50 mL volumetric flask.

-

Add approximately 30 mL of Diluent and sonicate for 10 minutes to dissolve.

-

Dilute to volume with Diluent to obtain a sample concentration of 500 µg/mL.

-

Transfer 950 µL of this solution into an autosampler vial.

-

Add 50 µL of the Internal Standard Working Solution (1.0 µg/mL) and vortex to mix. The final theoretical concentration of the API is 475 µg/mL, and the IS concentration is 50 ng/mL.

LC-MS/MS Instrumental Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | LC System | UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | | Column Temp. | 40 °C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 1.0 | 20 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 20 | | | 9.0 | 20 |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150 °C |